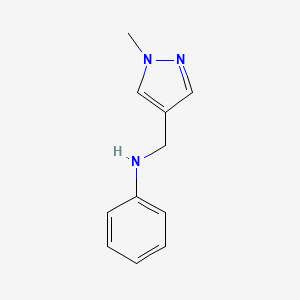

N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline” is a chemical compound with the molecular formula C7H13N3 and a molecular weight of 139.20 . It is a heterocyclic compound that contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . This compound is used in the field of chemistry as a building block .

Synthesis Analysis

The synthesis of “N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline” or similar compounds often involves reactions with other chemicals. For instance, N-(1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have been synthesized and evaluated for their potential as antitumor and cyclin dependent kinase 2 (CDK2) inhibitors . Another study mentioned the synthesis of a related compound, N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine, through a reaction with formic acid .

Molecular Structure Analysis

The molecular structure of “N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline” can be represented by the SMILES string CN1N=CC(CNCC)=C1 and the InChI key WODLNVYLYQXAOH-UHFFFAOYSA-N . These representations provide a way to describe the structure of the molecule in a standard format that can be used by chemists and researchers.

Chemical Reactions Analysis

“N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline” or its derivatives may participate in various chemical reactions. For example, a series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives were synthesized and evaluated for their cytotoxicity and antiviral activity against a large panel of viruses . Another study mentioned the synthesis of a related compound, N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine, through a reaction with formic acid .

Physical And Chemical Properties Analysis

“N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline” is a solid compound with a molecular weight of 187.24 . Its IUPAC name is N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline . The compound is stored at a temperature of 4 degrees Celsius .

Applications De Recherche Scientifique

Organic Synthesis

This compound is used in organic synthesis, particularly in the preparation of tris(pyrazolyl)methane ligands . These ligands have been exploited for a broad range of applications, including catalysis and biomedical chemistry .

Crystallography

The compound is also used in crystallography studies. Single crystals of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline were grown by layering a CH2Cl2 solution of the title compound with acetone followed by pentane .

Antileishmanial Activity

Some hydrazine-coupled pyrazoles, which could potentially include “N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline”, have shown potent antileishmanial activities . One of the synthesized pyrazole derivatives displayed superior antipromastigote activity .

Antimalarial Activity

The same hydrazine-coupled pyrazoles also demonstrated antimalarial activities . Two of the target compounds elicited better inhibition effects against Plasmodium berghei .

Molecular Docking Studies

Molecular docking studies have been conducted on these compounds to justify their antileishmanial activity . This helps in understanding the interaction of these compounds with biological targets.

Drug Development

These compounds are being studied for their potential in drug development, particularly in the treatment of neglected tropical diseases like leishmaniasis and malaria .

Orientations Futures

The future directions for the research and development of “N-((1-Methyl-1H-pyrazol-4-yl)methyl)aniline” and its derivatives are promising. These compounds have shown potential in various applications, such as antitumor and antiviral activities . Further studies are needed to fully understand their mechanisms of action and to explore their potential therapeutic uses.

Propriétés

IUPAC Name |

N-[(1-methylpyrazol-4-yl)methyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-14-9-10(8-13-14)7-12-11-5-3-2-4-6-11/h2-6,8-9,12H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEAJGUIHLOPJRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CNC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-Methylphenyl)ethenesulfonamido]acetic acid](/img/structure/B2355694.png)

![3-[4-(Trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2355702.png)

![2-Chloro-N-[(4-methyl-1,2-oxazol-3-yl)methyl]-N-(2,2,5,5-tetramethyloxolan-3-yl)acetamide](/img/structure/B2355708.png)

![10-Bromo-9-fluoro-N3-methyl-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2,3-dicarboxamide](/img/structure/B2355710.png)

![tert-butyl N-[(1,2,3,4-tetrahydroquinolin-2-yl)methyl]carbamate](/img/structure/B2355711.png)

![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-7-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B2355712.png)

![[(2S)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride](/img/structure/B2355713.png)

![2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2355716.png)